tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23N3O5 and a molecular weight of 337.37 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring, a methoxy group, and a nitro group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 3-methoxy-4-nitrophenylamine with an appropriate alkylating agent to form the piperazine core. The reaction conditions often require the use of strong bases and high temperatures to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to increase the efficiency and yield of the process. The production process is carefully monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is used to study the effects of nitro-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and signaling pathways.
Medicine: The compound has potential applications in the development of new drugs, particularly in the treatment of diseases that involve nitro-containing compounds. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors. The methoxy group can influence the compound's solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the methyl group on the piperazine ring.
Tert-Butyl 4-(3-methoxy-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate: This compound has a tetrahydro-pyrazine ring instead of a piperazine ring.
Uniqueness: Tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and makes it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-12-11-18(8-9-19(12)16(21)25-17(2,3)4)13-6-7-14(20(22)23)15(10-13)24-5/h6-7,10,12H,8-9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIZIJOYAOBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120654 | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-26-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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